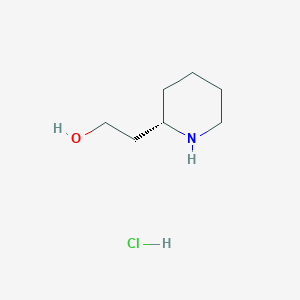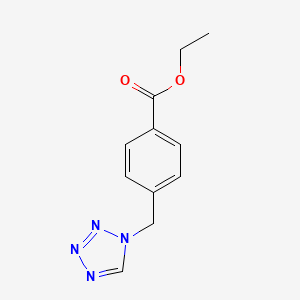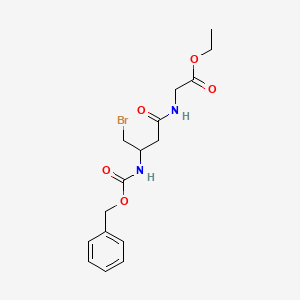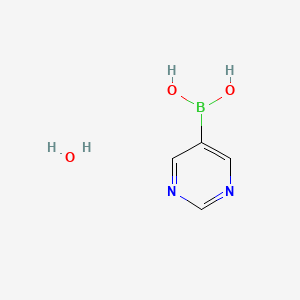
(R)-2-(pyrrolidin-3-yl)propan-2-amine
Vue d'ensemble
Description
(R)-2-(pyrrolidin-3-yl)propan-2-amine, also known as R-PPA, is a chemical compound that belongs to the class of psychoactive drugs. It is a derivative of amphetamine and is commonly referred to as a stimulant. R-PPA is known to have a significant impact on the central nervous system and has been widely studied for its potential therapeutic applications.
Mécanisme D'action
(R)-2-(pyrrolidin-3-yl)propan-2-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. (R)-2-(pyrrolidin-3-yl)propan-2-amine binds to the transporters that are responsible for reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft.
Effets Biochimiques Et Physiologiques
(R)-2-(pyrrolidin-3-yl)propan-2-amine has a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. (R)-2-(pyrrolidin-3-yl)propan-2-amine also increases the release of glucose from the liver, which provides energy to the body. In addition, (R)-2-(pyrrolidin-3-yl)propan-2-amine has been found to enhance cognitive function, increase alertness, and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-2-(pyrrolidin-3-yl)propan-2-amine has several advantages for use in lab experiments. It is a potent stimulant and can be used to enhance cognitive function and improve performance in various tasks. (R)-2-(pyrrolidin-3-yl)propan-2-amine is also relatively easy to synthesize and can be obtained in large quantities. However, (R)-2-(pyrrolidin-3-yl)propan-2-amine has several limitations as well. It is a controlled substance and requires special permits for use in lab experiments. (R)-2-(pyrrolidin-3-yl)propan-2-amine is also known to have addictive properties and can lead to dependence with prolonged use.
Orientations Futures
There are several potential future directions for research on (R)-2-(pyrrolidin-3-yl)propan-2-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. (R)-2-(pyrrolidin-3-yl)propan-2-amine has been found to have neuroprotective properties and may help to prevent the degeneration of neurons in the brain. Another area of interest is its use in the treatment of substance abuse disorders. (R)-2-(pyrrolidin-3-yl)propan-2-amine has been found to reduce drug-seeking behavior in animal models and may be useful in the treatment of addiction. Finally, (R)-2-(pyrrolidin-3-yl)propan-2-amine may have potential as a cognitive enhancer for healthy individuals and may be useful in improving performance in various tasks.
Applications De Recherche Scientifique
(R)-2-(pyrrolidin-3-yl)propan-2-amine has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on the central nervous system and is known to enhance cognitive function, increase alertness, and improve mood. (R)-2-(pyrrolidin-3-yl)propan-2-amine has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.
Propriétés
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-3-4-9-5-6/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAGMZXMINCCX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(pyrrolidin-3-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)







![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)